molecular formula C15H14ClNO B1306614 3-chloro-N,N-diphenylpropanamide CAS No. 26064-89-1

3-chloro-N,N-diphenylpropanamide

Cat. No.: B1306614
CAS No.: 26064-89-1
M. Wt: 259.73 g/mol
InChI Key: RZSJRNOPOVKTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N,N-diphenylpropanamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with two phenyl groups and the propanamide chain is chlorinated at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diphenylpropanamide typically involves the reaction of 3-chloropropionyl chloride with diphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropionyl chloride+diphenylamineThis compound+HCl\text{3-chloropropionyl chloride} + \text{diphenylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropionyl chloride+diphenylamine→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diphenylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N,N-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target. The presence of the chlorine atom and the diphenyl groups can influence its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylpropanamide
  • 3-chloro-N,N-diethylpropanamide
  • 3-chloro-N,N-diphenylacetamide

Uniqueness

3-chloro-N,N-diphenylpropanamide is unique due to the presence of two phenyl groups attached to the amide nitrogen, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-chloro-N,N-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSJRNOPOVKTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391533
Record name 3-chloro-N,N-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26064-89-1
Record name 3-chloro-N,N-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 40.6 g (0.240 mole) of diphenylamine in 150 ml of tetrahydrofuran (THF) was added dropwise a solution of 20.0 g (0.160 mole) of 3-chloropropionyl chloride in 100 ml of THF. The reaction mixture was stirred mechanically and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure. The residue was partitioned between methylene chloride and water (200 ml each). The methylene chloride layer was washed with water and brine, dried (MgSO4) and concentrated under reduced pressure to give an amorphous solid. The solid was recrystallized from THF to yield 20.0 g (48%) of the title compound as a white, crystalline solid, mp 93°-94° C.
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.